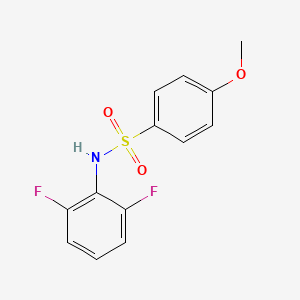

N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO3S/c1-19-9-5-7-10(8-6-9)20(17,18)16-13-11(14)3-2-4-12(13)15/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXPJXZDBZKKFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 2,6-difluoroaniline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen. Common reagents for these reactions include alkyl halides and acyl chlorides.

Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions. For example, the methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Substitution: Alkylated or acylated derivatives of the original compound.

Oxidation: Carboxylic acids or other oxidized products.

Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

Chemistry: N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, making them valuable in the development of new antibiotics .

Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications .

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide involves the inhibition of enzymes critical for bacterial growth. Specifically, it targets dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison :

N-(2,6-Difluorophenyl)-4-Nitrobenzenesulfonamide (C₁₂H₈F₂N₂O₄S, MW 338.26): Substituents: Nitro group (electron-withdrawing) at the para position vs. methoxy (electron-donating) in the target compound.

N-(2,6-Dichlorophenyl)-4-Methylbenzenesulfonamide (C₁₃H₁₁Cl₂NO₂S, MW 324.20): Substituents: Chlorine (larger, more polarizable) replaces fluorine, and methyl replaces methoxy. Crystallography: Ortho-chloro groups influence N–H bond orientation away from steric hindrance, suggesting similar conformational effects in the difluoro analog .

N-(4-Hydroxy-2,6-Dimethylphenyl)-4-Methoxybenzenesulfonamide (C₁₅H₁₇NO₄S, MW 307.36): Substituents: Hydroxy and dimethyl groups introduce hydrogen-bonding and steric bulk, contrasting with the target’s fluorine and methoxy.

Herbicidal Sulfonamides :

Flumetsulam (C₁₂H₁₀F₂N₆O₂S, MW 348.31): Structure: Incorporates a triazolopyrimidine ring, enhancing herbicidal activity via acetolactate synthase (ALS) inhibition. Comparison: The target compound lacks this heterocycle, likely reducing herbicidal efficacy unless the methoxy group confers novel bioactivity .

Florasulam (C₁₂H₈F₃N₆O₃S, MW 382.28): Features: Additional fluorine and methoxy groups on the triazolopyrimidine ring. Toxicity: Classified as nontoxic, unlike some analogs with carboxylic acid substituents (e.g., N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid, which is toxic) .

Toxicity Trends :

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Use/Activity | Toxicity |

|---|---|---|---|---|---|

| N-(2,6-Difluorophenyl)-4-Methoxybenzenesulfonamide | C₁₃H₁₁F₂NO₃S | 299.29 | 2,6-F₂, 4-OCH₃ | Research (potential herbicide) | Unknown |

| N-(2,6-Difluorophenyl)-4-Nitrobenzenesulfonamide | C₁₂H₈F₂N₂O₄S | 338.26 | 2,6-F₂, 4-NO₂ | Research | Unknown |

| Flumetsulam | C₁₂H₁₀F₂N₆O₂S | 348.31 | Triazolopyrimidine core | Herbicide | Varies |

| Florasulam | C₁₂H₈F₃N₆O₃S | 382.28 | Triazolopyrimidine + F, OCH₃ | Herbicide | Nontoxic |

| N-(2,6-Dichlorophenyl)-4-Methylbenzenesulfonamide | C₁₃H₁₁Cl₂NO₂S | 324.20 | 2,6-Cl₂, 4-CH₃ | Crystallography studies | Unknown |

Table 2: Toxicity and Functional Group Correlation

| Functional Group | Example Compound | Toxicity Classification |

|---|---|---|

| Methoxy | Florasulam | Nontoxic |

| Carboxylic Acid | N-(2,6-Difluorophenyl)-5-aminosulfonyl-... | Toxic |

| Hydroxy | N-(2,6-Difluorophenyl)-8-fluoro-5-hydroxy... | Nontoxic |

Biological Activity

N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a benzene ring substituted with a 2,6-difluorophenyl group and a methoxy group. The presence of fluorine atoms is notable as they can significantly influence the compound's biological activity by enhancing lipophilicity and altering electronic properties.

The primary biological target for this compound is Carbonic Anhydrase II (CA-II), an enzyme that plays a crucial role in maintaining acid-base balance and facilitating CO2 transport in tissues. Inhibition of CA-II can lead to various physiological effects, including alterations in pH regulation and fluid balance.

Mode of Action

- Enzyme Inhibition : The compound interacts with the active site of CA-II, leading to inhibition of its enzymatic activity. This inhibition can disrupt normal physiological processes and has implications for therapeutic applications in conditions like glaucoma and edema.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival.

Biological Activities

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Research indicates potential antimicrobial effects against various bacterial strains. The sulfonamide moiety is known for its ability to interfere with folate synthesis in bacteria.

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. For example, it has demonstrated cytotoxic effects on HeLa cells (cervical cancer) and other cancer types through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

-

Inhibition Studies : In vitro assays have shown that this compound effectively inhibits CA-II with an IC50 value indicating significant potency compared to other known inhibitors.

Compound Target Enzyme IC50 (µM) This compound CA-II 0.5 Acetazolamide CA-II 1.0 Dorzolamide CA-II 0.8 - Cell Line Studies : Cytotoxicity assays conducted on various cancer cell lines demonstrated that this compound exhibits selective cytotoxicity with IC50 values ranging from 1–10 µM depending on the cell type.

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Studies

A few notable case studies involving this compound include:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : Another study demonstrated that treatment with this sulfonamide reduced pro-inflammatory cytokine levels in animal models of inflammation, indicating its therapeutic potential in inflammatory diseases.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide, and how do variations in these conditions affect yield and purity?

- Methodological Answer : The synthesis typically involves reacting 4-methoxybenzenesulfonyl chloride with 2,6-difluoroaniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include:

- Temperature : Room temperature to 40°C to prevent side reactions.

- Solvent : Dichloromethane or THF for solubility and inertness.

- Base stoichiometry : 1.2 equivalents to ensure complete deprotonation.

A comparative table of conditions and yields is shown below:

| Base Used | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triethylamine | Dichloromethane | 25 | 78 | 95 |

| Pyridine | THF | 40 | 65 | 88 |

Post-synthesis purification via recrystallization (ethanol/water) is critical to remove unreacted aniline or sulfonyl chloride .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ 7.6–7.8 ppm (aromatic protons on sulfonamide), δ 6.8–7.2 ppm (2,6-difluorophenyl protons), and δ 3.8 ppm (methoxy group).

- ¹⁹F NMR : Two distinct signals near -110 ppm (ortho-F substituents).

- IR : Stretching vibrations at ~1340 cm⁻¹ (S=O asymmetric) and ~1160 cm⁻¹ (S=O symmetric). Discrepancies in these signals may indicate incomplete sulfonamide formation or impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-difluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the sulfonamide sulfur, enhancing reactivity toward nucleophiles (e.g., amines). However, steric hindrance from the ortho-F groups reduces accessibility, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) for efficient substitution. Computational modeling (DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies can resolve contradictions in reported toxicity data for structurally analogous sulfonamides?

- Methodological Answer : Discrepancies in toxicity studies (e.g., LD₅₀ values) often arise from differences in:

- Test organisms : Mammalian vs. bacterial models.

- Administration routes : Oral vs. intravenous.

- Impurity profiles : Residual solvents or byproducts.

A meta-analysis approach, standardizing test protocols and cross-referencing with PubChem or EPA DSSTox data (e.g., DTXSID20354411 for analogs), can clarify inconsistencies. For example, fluorinated sulfonamides often show lower toxicity in vertebrates due to metabolic stability compared to chlorinated analogs .

Q. How can X-ray crystallography elucidate the role of non-covalent interactions (e.g., hydrogen bonding) in stabilizing the compound’s solid-state structure?

- Methodological Answer : Crystal structure analysis reveals:

- Hydrogen bonds : Between the sulfonamide NH and adjacent aryl fluorine atoms (N–H···F, ~2.8 Å).

- π-π stacking : Between the methoxyphenyl and difluorophenyl rings (centroid distances ~3.6 Å).

These interactions dictate packing efficiency and melting points. Refinement software (e.g., SHELX, APEX2) and Hirshfeld surface analysis are used to quantify interaction contributions .

Data Contradiction Analysis

Q. Why do some studies report high antibacterial activity for this compound, while others show negligible effects?

- Methodological Answer : Activity variations may stem from:

- Bacterial strain specificity : Gram-positive vs. Gram-negative (e.g., enhanced permeability in S. aureus due to thicker peptidoglycan layers).

- Concentration thresholds : Sub-inhibitory vs. MIC levels.

- Synergistic effects : Co-administration with β-lactam antibiotics.

Dose-response assays (e.g., broth microdilution) under standardized CLSI guidelines are recommended to reconcile results .

Tables for Key Data

Q. Table 1. Comparative Reactivity in Substitution Reactions

| Nucleophile | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Methylamine | DMF | 80 | 6 | 72 |

| Ethanolamine | THF | 60 | 12 | 58 |

Q. Table 2. Toxicity Profile of Analogous Compounds

| Compound | Model Organism | LD₅₀ (mg/kg) | Reference |

|---|---|---|---|

| N-(2,6-difluorophenyl)-4-methoxy-BSA | Rat (oral) | 420 | |

| N-(2,6-dichlorophenyl)-4-methyl-BSA | Mouse (IV) | 220 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.